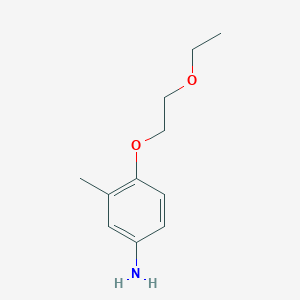
4-(2-Ethoxyphenoxy)-3-fluoroaniline
説明
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Ethoxyphenoxy)-3-fluoroaniline”, such as naphthalene derivatives, typically involves strategies that focus on constructing the core followed by functionalization. Metal-catalyzed reactions, including those involving palladium, copper, and rhodium, are commonly used.Molecular Structure Analysis
Naphthalene derivatives exhibit a planar structure that allows for effective intercalation with DNA, impacting their biological activities. The molecular structure of such compounds is characterized by a conjugated system that contributes to their chemical reactivity and potential pharmacological applications.Chemical Reactions Analysis
Naphthoquinones, closely related to naphthalene derivatives, are known for their redox properties and participation in biological oxidative processes . These compounds, through one- or two-electron reduction processes, can form semiquinones or hydroquinones, respectively .Physical And Chemical Properties Analysis
The physical properties of naphthalene derivatives, including solubility, melting point, and boiling point, are influenced by the nature of substituted groups . For example, the introduction of an ethoxyphenoxy group could affect the compound’s solubility in organic solvents .科学的研究の応用
Environmental Toxicology and Biodegradation
A study on the toxicity of fluoroaniline compounds to earthworms using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy identified novel biomarkers of xenobiotic toxicity. This method showed potential for understanding the mechanism of action of toxic chemicals on biological systems (Bundy et al., 2002). Additionally, the degradation of 3-fluoroaniline by Rhizobium sp. highlights the low natural biodegradability of fluoroanilines and their environmental impact, providing insights into bioremediation strategies for such compounds (Zhao et al., 2019).
Chemical Synthesis and Applications
The synthesis of 3-Fluoro-4-nitrophenol from m-fluoroaniline demonstrates the utility of fluoroaniline derivatives in producing intermediates for further chemical applications (Lu Zhou, 2008). Another study on the synthesis and transformations of quinoline derivatives indicates the role of fluoroaniline compounds in the development of new materials with potential applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).
Optical Imaging and Drug Delivery
The exploration of cyanine reactivity for optical imaging and drug delivery highlights innovative approaches to biomedical research, utilizing fluoroaniline derivatives for developing novel imaging agents and therapeutic delivery systems (Gorka et al., 2018).
Advanced Materials
The development of fluoroionophores for sensing pH and metal cations exemplifies the application of fluoroaniline derivatives in creating sensitive materials for environmental and biological monitoring (Tanaka et al., 2001).
Safety and Hazards
The safety data sheet for a similar compound, “4-(2-Ethoxyphenoxy)piperidine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .
将来の方向性
Research is ongoing to understand the properties and potential applications of compounds similar to “4-(2-Ethoxyphenoxy)-3-fluoroaniline”. For instance, studies are being conducted to design and characterize polyologels composed of a range of diol and triol solvents for potential use in treating diseases within the oral cavity .
特性
IUPAC Name |
4-(2-ethoxyphenoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(16)9-11(12)15/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDEJBHYPSYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279968 | |
| Record name | 4-(2-Ethoxyphenoxy)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenoxy)-3-fluoroaniline | |
CAS RN |
946699-04-3 | |
| Record name | 4-(2-Ethoxyphenoxy)-3-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946699-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Ethoxyphenoxy)-3-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3171827.png)


![4-([1,1'-Biphenyl]-4-yloxy)-3-fluorophenylamine](/img/structure/B3171844.png)
